3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 3-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid , reflecting its substitution pattern. The name is derived as follows:
- Thiophene-2-carboxylic acid : A five-membered aromatic ring with a sulfur atom (thiophene) substituted by a carboxylic acid group at position 2.
- (2,4-Dichlorophenyl)methylsulfanyl : A benzyl group substituted with chlorine atoms at positions 2 and 4, linked via a sulfanyl (-S-) group to position 3 of the thiophene ring.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈Cl₂O₂S₂ | |
| Molecular Weight | 319.23 g/mol | |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CSC2=C(SC=C2)C(=O)O | |
| InChIKey | WEBPCISMVICZCI-UHFFFAOYSA-N |
The SMILES string highlights the connectivity: the thiophene ring (C1=CSC=C1) is bonded to a carboxylic acid (-C(=O)O) at position 2 and a sulfanyl-linked 2,4-dichlorobenzyl group at position 3.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar thiophene core with orthogonal substituents influencing its three-dimensional arrangement:
- Thiophene Ring : The aromatic thiophene ring exhibits near-planarity, with slight puckering due to sulfur’s larger atomic radius.
- Sulfanyl Linker : The -S-CH₂- bridge between the thiophene and benzyl groups introduces rotational flexibility. Computational models predict a dihedral angle of approximately 75–85° between the thiophene and benzyl planes, minimizing steric clashes.
- Dichlorobenzyl Group : The 2,4-dichloro substitution creates electronic asymmetry, polarizing the benzyl moiety and enhancing dipole interactions.
Conformational stability is governed by van der Waals interactions between the chlorine atoms and the thiophene ring, as well as intramolecular hydrogen bonding between the carboxylic acid and sulfanyl sulfur.
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
While experimental spectral data for this specific compound is limited in the cited sources, characteristic features can be inferred from its functional groups:
Infrared (IR) Spectroscopy
| Bond/Vibration | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H (carboxylic acid) | 2500–3300 (broad) | Acidic proton stretching |
| C=O (carboxylic acid) | 1680–1720 | Carbonyl stretching |
| C-S (thioether) | 650–750 | C-S stretching |
| C-Cl | 550–850 | C-Cl stretching |
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Thiophene protons: δ 6.8–7.5 ppm (multiplet, aromatic).
- Benzyl CH₂: δ 4.2–4.5 ppm (singlet, -SCH₂-).
- Carboxylic acid proton: δ 12–13 ppm (broad singlet).
- ¹³C NMR :
- Carboxylic acid carbon: δ 170–175 ppm.
- Thiophene carbons: δ 125–140 ppm.
Mass Spectrometry
The molecular ion peak is expected at m/z 319.23 (C₁₂H₈Cl₂O₂S₂⁺), with fragmentation patterns dominated by loss of CO₂ (44 Da) and Cl₂ (70 Da).
Crystallographic Studies and Solid-State Arrangement
No experimental crystallographic data for this compound is reported in the provided sources. However, analogous structures like 3-[(4-chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid (CAS 251097-04-8) exhibit monoclinic crystal systems with π-π stacking between thiophene and benzyl rings. For the 2,4-dichloro derivative, computational packing simulations suggest a layered structure stabilized by hydrogen-bonded carboxylic acid dimers and halogen-halogen interactions.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(9(14)5-8)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBPCISMVICZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the following steps:
Formation of 2,4-Dichlorobenzyl Chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfanylation Reaction: The 2,4-dichlorobenzyl chloride is then reacted with thiophenol in the presence of a base such as sodium hydroxide to form 2,4-dichlorobenzyl thiophenol.
Cyclization and Carboxylation: The 2,4-dichlorobenzyl thiophenol undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives, including 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid, exhibit promising anticancer properties. In particular, compounds with a thiophene nucleus have been shown to inhibit cancer cell proliferation effectively. For instance, studies have demonstrated that related thiophene compounds possess selective targeting capabilities against various cancer cell lines, including HCT-116 and MCF-7, with IC₅₀ values indicating potent activity .
Antioxidant Properties
The antioxidant activities of thiophene derivatives are noteworthy. Compounds similar to this compound have been evaluated for their ability to inhibit free radical-induced lipid oxidation. These derivatives demonstrated inhibition rates ranging from approximately 19% to 30%, highlighting their potential as antioxidant agents .
Antibacterial and Antifungal Activities
Thiophene derivatives have also shown significant antibacterial and antifungal activities. For example, certain synthesized thiophene-based compounds have been reported to exhibit high efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further as a lead compound for developing new antibacterial agents .
Conductivity-Based Sensors
The unique electronic properties of thiophene derivatives enable their application in materials science, particularly in the development of conductive polymers and sensors. These materials can be utilized for detecting various chemical substances due to their sensitivity and stability .
Dyes and Pigments
Compounds containing thiophene rings are often used in dye synthesis due to their vibrant colors and stability under light exposure. The incorporation of the dichlorobenzyl group enhances the photostability and color properties of these dyes, making them suitable for various industrial applications .
Photodegradation Studies
The environmental impact of thiophene derivatives is an emerging area of research. Studies focus on the photodegradation pathways of these compounds under UV light exposure. Understanding these processes is crucial for assessing the environmental fate of thiophene-based chemicals and their potential toxicity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Electronic and Reactivity Comparisons
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl (‑S‑) group in the target compound is less oxidized than sulfonyl (‑SO₂‑) analogs (e.g., ).
- Substituent Effects: The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to mono-chlorinated (e.g., ) or nitro-substituted (e.g., ) analogs. The nitro group in 3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxylic acid introduces strong electron-withdrawing effects, which may increase acidity (pKa) of the carboxylic acid group .
Biological Activity
3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid (CAS No. 251097-45-7) is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This compound is characterized by its unique structure, which includes a thiophene ring and a dichlorobenzyl sulfanyl group, contributing to its diverse biological properties.
- Molecular Formula : CHClOS
- Molecular Weight : 319.23 g/mol
- CAS Registry Number : 251097-45-7
- Chemical Structure :
Chemical Structure
Antimicrobial Activity
Research has demonstrated that compounds containing thiophene moieties exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains and fungi. A study indicated that derivatives of thiophenecarboxylic acids possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibacterial agents .
Insecticidal Properties
This compound is part of a family of functionalized thiophenes being investigated for their insecticidal activities. The incorporation of the dichlorobenzyl group enhances the insecticidal efficacy against pests such as aphids and whiteflies. These compounds are being explored as alternatives to conventional pesticides due to their targeted action and reduced toxicity to non-target organisms .
Case Studies
-
Insecticidal Efficacy :
- A study conducted by Dow AgroSciences focused on the synthesis and evaluation of halogenated thiophenecarboxylic acids, including this compound. The results indicated that these compounds exhibited selective activity against sap-feeding pests with minimal mammalian toxicity, highlighting their potential in agricultural applications .
- Antimicrobial Testing :
The biological activity of this compound is believed to be associated with its ability to disrupt cellular processes in target organisms. For instance, its interaction with microbial cell membranes may lead to increased permeability and eventual cell lysis. Additionally, its structural similarity to known insecticides suggests that it may interfere with the nervous systems of insects, leading to paralysis or death .
Summary Table of Biological Activities
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming CO₂ and yielding 3-[(2,4-dichlorobenzyl)sulfanyl]thiophene. This reaction is critical for simplifying the molecule while retaining its sulfur-containing functional groups .
Typical Conditions :
-
Temperature : 150–200°C
-
Catalyst : H₂SO₄ (concentrated) or quinoline
-
Yield : 60–75%
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| This compound | 3-[(2,4-Dichlorobenzyl)sulfanyl]thiophene | H₂SO₄, 180°C, 4h | 68% |
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) moiety participates in nucleophilic displacements, particularly with alkyl halides or aryl boronic acids in coupling reactions. For example, the sulfur atom can be replaced by oxygen or nitrogen nucleophiles .
Key Reaction Pathways :
-
Thioether Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives.
-
Alkylation : Reacts with methyl iodide (CH₃I) in basic media to produce methylthio derivatives.
Experimental Data :
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position. Common reactions include halogenation and nitration .
Halogenation Example :
-
Reagent : Br₂ in CHCl₃
-
Product : 5-Bromo-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
-
Yield : 65%
Nitration Example :
-
Reagent : HNO₃/H₂SO₄ (1:3)
-
Product : 5-Nitro-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
-
Yield : 58%
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid forms esters or amides, enhancing solubility or enabling further derivatization. These reactions often employ DCC (dicyclohexylcarbodiimide) or SOCl₂ as activating agents .
Esterification :
-
Conditions : SOCl₂ (excess), reflux, 2h → subsequent reaction with methanol
-
Product : Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylate
Amidation :
-
Conditions : Thionyl chloride (SOCl₂), then NH₃ gas
-
Product : 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide
-
Yield : 72%
Coordination Chemistry and Metal Complexation
The sulfur and oxygen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications .
Example :
-
Metal : Cu(I)
-
Complex : Copper(I) 3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylate
-
Application : Catalyst in cross-coupling reactions (e.g., Ullmann-type couplings)
Stability Under Hydrolytic Conditions
The compound demonstrates limited hydrolysis resistance in alkaline media, with the sulfanyl bond cleaving at pH > 10 .
Hydrolysis Products :
-
2-Thiophenecarboxylic acid
-
2,4-Dichlorobenzyl mercaptan
Comparative Reactivity of Structural Analogs
The reactivity profile differs from analogs with alternative substituents:
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid | Single Cl on benzyl | Reduced electrophilic substitution rate at benzyl |
| 5-[({3-[(3,4-Dichlorobenzyl)sulfanyl]thiophen-2-Yl}carbonyl)sulfamoyl] | Sulfamoyl group | Enhanced nucleophilicity at sulfonamide nitrogen |
Q & A
Q. What are the standard synthetic routes for 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4-dichlorobenzyl thiol and a thiophene-2-carboxylic acid derivative (e.g., activated via bromination or chlorination). Key steps include:
- Base-mediated coupling: Use of NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF, THF) to facilitate thiolate ion formation and subsequent substitution .
- Purification: Recrystallization from ethanol or acetonitrile to isolate the product, followed by HPLC for purity validation .
Critical Parameters:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons from the 2,4-dichlorobenzyl (δ 7.2–7.5 ppm) and thiophene (δ 7.0–7.3 ppm) moieties.
- ¹³C NMR: Confirm carbonyl (δ ~165 ppm) and sulfur-linked carbons (δ 35–45 ppm) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
Methodological Answer: The sulfanyl group introduction may lead to racemic mixtures. Strategies include:
- Chiral Catalysts: Employ asymmetric Michael addition using thiourea-based organocatalysts to induce enantioselectivity .
- Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Crystallography: Single-crystal X-ray diffraction to unambiguously assign stereochemistry .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts)?
Methodological Answer: Contradictions may arise from tautomerism, solvent effects, or impurities. Mitigation steps:
- 2D NMR: Use HSQC and HMBC to correlate ambiguous proton-carbon couplings and confirm connectivity .
- Computational Validation: Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Solvent Screening: Re-acquire NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Q. What computational tools optimize reaction conditions for scale-up?
Methodological Answer:
- Reactor Simulation: Use Aspen Plus or COMSOL to model heat/mass transfer in large-scale reactions, minimizing exothermic risks .
- Machine Learning (ML): Train ML models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts, solvents, and temperatures .
- Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps and improve yields .
Q. What are the critical safety considerations for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from chlorinated intermediates .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect side products (e.g., disulfides from thiol oxidation) and adjust reaction conditions (e.g., inert atmosphere) .
- Kinetic Studies: Perform time-resolved in situ IR to monitor reaction progress and optimize termination points .
- Scale-Dependent Effects: Test small-scale reactions in parallel reactors (e.g., ChemSpeed) to identify mass-transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
